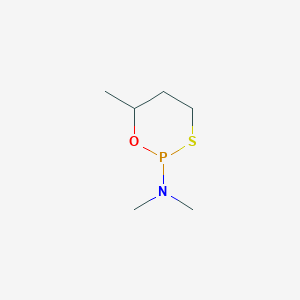
N,N,6-Trimethyl-1,3,2-oxathiaphosphinan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,6-Trimethyl-1,3,2-oxathiaphosphinan-2-amine is a chemical compound that belongs to the class of organophosphorus compounds It features a unique structure with a phosphorus atom bonded to an oxathiaphosphinan ring, which includes nitrogen and sulfur atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N,6-Trimethyl-1,3,2-oxathiaphosphinan-2-amine typically involves the reaction of phosphorus trichloride with a suitable amine and a sulfur source. The reaction conditions often require a controlled environment, such as an inert atmosphere and specific temperature ranges, to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N,N,6-Trimethyl-1,3,2-oxathiaphosphinan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of reduced phosphorus species.
Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N,N,6-Trimethyl-1,3,2-oxathiaphosphinan-2-amine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which N,N,6-Trimethyl-1,3,2-oxathiaphosphinan-2-amine exerts its effects involves its interaction with molecular targets such as enzymes and metal ions. The compound can form stable complexes with these targets, influencing their activity and function. The pathways involved may include coordination chemistry and redox reactions.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylamine: A simpler amine with three methyl groups attached to a nitrogen atom.
Phosphine oxides: Compounds with a phosphorus-oxygen double bond.
Sulfonamides: Compounds containing a sulfonyl group attached to an amine.
Uniqueness
N,N,6-Trimethyl-1,3,2-oxathiaphosphinan-2-amine is unique due to its oxathiaphosphinan ring structure, which includes both nitrogen and sulfur atoms. This structure imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.
Propiedades
Número CAS |
111862-79-4 |
|---|---|
Fórmula molecular |
C6H14NOPS |
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
N,N,6-trimethyl-1,3,2-oxathiaphosphinan-2-amine |
InChI |
InChI=1S/C6H14NOPS/c1-6-4-5-10-9(8-6)7(2)3/h6H,4-5H2,1-3H3 |
Clave InChI |
HQDJYHLIEMRILE-UHFFFAOYSA-N |
SMILES canónico |
CC1CCSP(O1)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



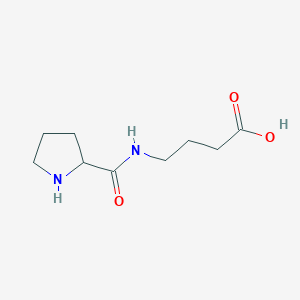
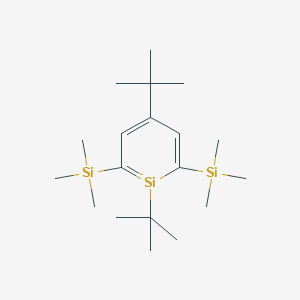
![2-[(E)-(3-Methylphenyl)diazenyl]-N,N-dioctyl-3-oxobutanamide](/img/structure/B14307299.png)
![2-[(Heptylselanyl)methyl]oxirane](/img/structure/B14307307.png)
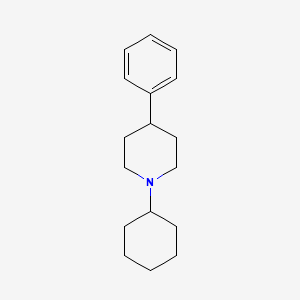
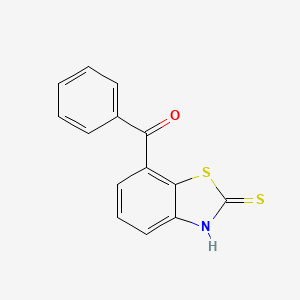
![2-{4-[(6-Methyldecyl)oxy]phenyl}-5-undecylpyridine](/img/structure/B14307322.png)

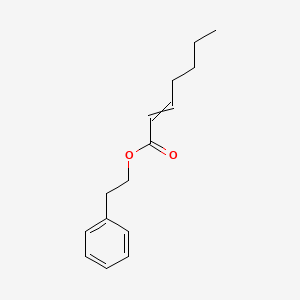
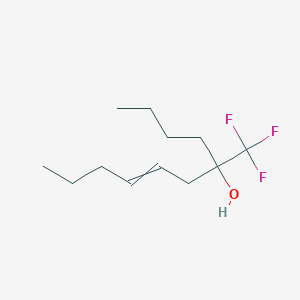
![5-[(4-Nitrophenyl)selanyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B14307347.png)


